molecular formula C24H31N5O4S B11444104 4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide

4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide

Cat. No.: B11444104
M. Wt: 485.6 g/mol
InChI Key: PISOLXJACKFUAI-UHFFFAOYSA-N
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Description

4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and a piperazine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often include heating the reaction mixture to facilitate the cyclization process .

For the specific compound 4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide, the synthesis may involve the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by heating 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate.

    Introduction of the piperazine moiety: This step involves the reaction of the thieno[3,2-d]pyrimidine intermediate with 4-(4-methoxyphenyl)piperazine under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.

    Piperazine derivatives: Compounds containing the piperazine moiety are often pharmacologically active and may have similar therapeutic applications.

Uniqueness

4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide is unique due to its specific combination of the thieno[3,2-d]pyrimidine core and the piperazine moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C24H31N5O4S

Molecular Weight

485.6 g/mol

IUPAC Name

4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide

InChI

InChI=1S/C24H31N5O4S/c1-33-19-7-5-18(6-8-19)28-15-13-27(14-16-28)11-3-10-25-21(30)4-2-12-29-23(31)22-20(9-17-34-22)26-24(29)32/h5-9,17H,2-4,10-16H2,1H3,(H,25,30)(H,26,32)

InChI Key

PISOLXJACKFUAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O

Origin of Product

United States

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